molecular formula C28H25NaO9 B1679115 PD-156707 CAS No. 162412-70-6

PD-156707

Cat. No.: B1679115
CAS No.: 162412-70-6
M. Wt: 528.5 g/mol
InChI Key: ZLHQEGFYBMZQGM-RKVLWQGQSA-M
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Description

Mechanism of Action

Target of Action

PD-156707, also known as sodium (Z)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate, is a potent, orally active, nonpeptide antagonist of the endothelin A (ETA) receptor subtype . The compound is highly selective for the ETA receptor (ETAR) and inhibits the binding of [125I]-ET-1 to cloned human ETAR and ETBR with Ki values of 0.17 and 133.8 nM, respectively .

Mode of Action

This compound antagonizes ET-1-stimulated phosphoinositide hydrolysis in Ltk- cells expressing cloned human ETAR with an IC50 value of 2.4 nM . This indicates that this compound interacts with its target, the ETA receptor, to inhibit the binding of endothelin-1 (ET-1), thereby preventing the subsequent biochemical reactions triggered by ET-1.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the phosphoinositide pathway. By antagonizing ET-1-stimulated phosphoinositide hydrolysis, this compound prevents the production of secondary messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG) that are involved in various cellular processes, including the regulation of intracellular calcium levels .

Pharmacokinetics

It is known that this compound is orally active , suggesting good bioavailability.

Result of Action

This compound inhibits vasoconstriction in isolated blood vessels mediated by ETAR (rabbit femoral artery) and ETBR (rabbit pulmonary artery) with pA2 values of 7.5 and 4.7, respectively . When administered orally to rats, this compound blocked subsequent ETAR-mediated pressor responses in vivo but had no effect on ETBR-mediated dilator responses . This indicates that this compound can effectively block the vasoconstrictive effects of ET-1 in vivo.

Preparation Methods

PD-156707 is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the following steps:

Industrial production methods for this compound involve scaling up the synthetic route while ensuring the consistency and quality of the final product. This includes optimizing reaction conditions, using high-purity reagents, and implementing stringent quality control measures .

Chemical Reactions Analysis

PD-156707 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

PD-156707 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the structure-activity relationships of endothelin receptor antagonists.

    Biology: Employed in experiments to understand the physiological and pathological roles of endothelin A receptors.

    Medicine: Investigated for its potential therapeutic applications in conditions such as pulmonary hypertension, cardiovascular diseases, and renal disorders.

    Industry: Utilized in the development of new drugs targeting endothelin receptors

Comparison with Similar Compounds

PD-156707 is unique in its high selectivity and potency for the endothelin A receptor compared to other similar compounds. Some similar compounds include:

This compound stands out due to its high selectivity and efficacy, making it a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name

sodium;(Z)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26O9.Na/c1-32-19-8-5-17(6-9-19)26(29)20(11-16-12-23(33-2)27(35-4)24(13-16)34-3)25(28(30)31)18-7-10-21-22(14-18)37-15-36-21;/h5-10,12-14H,11,15H2,1-4H3,(H,30,31);/q;+1/p-1/b25-20-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHQEGFYBMZQGM-RKVLWQGQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=C(C2=CC3=C(C=C2)OCO3)C(=O)[O-])CC4=CC(=C(C(=C4)OC)OC)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C(=C(/C2=CC3=C(C=C2)OCO3)\C(=O)[O-])/CC4=CC(=C(C(=C4)OC)OC)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25NaO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635455
Record name Sodium;(Z)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162412-70-6
Record name Sodium;(Z)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PD-156707
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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